N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis(2-phenylacetamide)
Overview
Description
N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis(2-phenylacetamide) is a useful research compound. Its molecular formula is C36H28N4O2 and its molecular weight is 548.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis(2-phenylacetamide) is 548.22122615 g/mol and the complexity rating of the compound is 853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis(2-phenylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis(2-phenylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of bis-quinazoline derivatives, including processes to improve the solubility and potency of glutaminase inhibitors, showcases the chemical versatility and potential for developing therapeutic agents with enhanced drug-like properties (Shukla et al., 2012).
- Another area of interest is the creation of conjugated polymers with donor−acceptor architectures, demonstrating applications in photophysics and materials science for developing advanced materials with specific optical properties (Jenekhe et al., 2001).
Biological and Pharmacological Applications
- Research into bis-quinazoline derivatives also includes evaluating their antimicrobial activities, highlighting their potential as a basis for developing new antimicrobial agents (Shiba et al., 1997).
- Another application is found in the development of oral modified-release dosage forms through 3D printing technologies, indicating the role of advanced manufacturing techniques in creating drug formulations with specific release profiles (Wang et al., 2016).
Material Science Applications
- The exploration of azo polymers for reversible optical storage demonstrates the utility of specific chemical structures in creating materials for data storage and optical applications (Meng et al., 1996).
- The development and characterization of Nd2O3 nanostructures for effective photocatalytic degradation of dyes in water treatment illustrates the potential environmental applications of these compounds in addressing pollution and enhancing water quality (Zinatloo-Ajabshir et al., 2017).
Properties
IUPAC Name |
2-phenyl-N-[4-[2-[4-[(2-phenylacetyl)amino]phenyl]quinazolin-4-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N4O2/c41-33(23-25-9-3-1-4-10-25)37-29-19-15-27(16-20-29)35-31-13-7-8-14-32(31)39-36(40-35)28-17-21-30(22-18-28)38-34(42)24-26-11-5-2-6-12-26/h1-22H,23-24H2,(H,37,41)(H,38,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESHHKDNNWBRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)NC(=O)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.